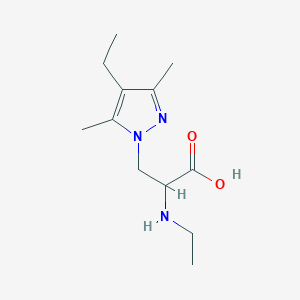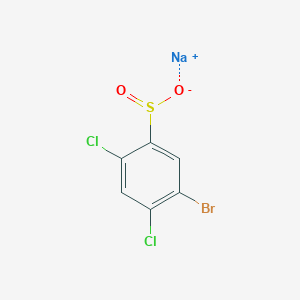![molecular formula C12H16N2 B13237281 3-[1-(Propylamino)ethyl]benzonitrile](/img/structure/B13237281.png)
3-[1-(Propylamino)ethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Propylamino)ethyl]benzonitrile is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It is a benzonitrile derivative, characterized by the presence of a propylamino group attached to the ethyl side chain of the benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of 3-[1-(Propylamino)ethyl]benzonitrile can be achieved through various synthetic routes. . The reaction conditions typically include the use of a solvent such as paraxylene and a catalyst like hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt. The reaction is carried out at elevated temperatures, around 120°C, for a duration of approximately 2 hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
3-[1-(Propylamino)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group. Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-[1-(Propylamino)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-[1-(Propylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The propylamino group can engage in hydrogen bonding and electrostatic interactions with various biological molecules, influencing their function. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their activity .
Comparaison Avec Des Composés Similaires
3-[1-(Propylamino)ethyl]benzonitrile can be compared with other benzonitrile derivatives, such as:
Benzonitrile: The parent compound, lacking the propylamino group, is simpler in structure and has different reactivity and applications.
3-(1-(Methylamino)ethyl)benzonitrile: This compound has a methylamino group instead of a propylamino group, leading to differences in steric and electronic properties.
3-(1-(Ethylamino)ethyl)benzonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-[1-(propylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-7-14-10(2)12-6-4-5-11(8-12)9-13/h4-6,8,10,14H,3,7H2,1-2H3 |
Clé InChI |
HTZWOCDXFZIESA-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C1=CC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









amine](/img/structure/B13237236.png)



![2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13237256.png)
![2-[(2-Amino-3-methylpentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13237275.png)
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)
